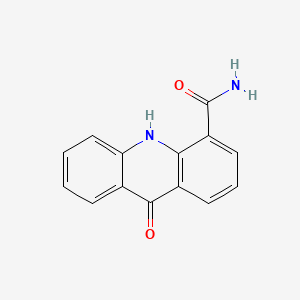

9(10H)-Acridone carboxamide

Übersicht

Beschreibung

9(10H)-Acridone carboxamide is a heterocyclic organic compound that belongs to the acridone family It is characterized by the presence of a carboxamide group attached to the acridone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridone carboxamide typically involves the amidation of acridone derivatives. One common method is the reaction of acridone with carboxylic acid derivatives in the presence of coupling agents such as carbodiimides. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxamide group and acridone core undergo selective oxidation under enzymatic and chemical conditions:

a. Enzymatic Oxidation via Aldehyde Oxidase

-

Mechanism : Cytosolic aldehyde oxidase (AO) catalyzes oxidation at position 9, converting the compound into 9(10H)-acridone carboxamide .

-

Kinetics :

Parameter Value Apparent 11 µM Enzyme Inhibitors Menadione, amsacrine

b. Chemical Oxidation

-

Reagents : Hydrogen peroxide (), potassium permanganate ().

-

Products : Oxidized derivatives with enhanced electrophilicity for subsequent functionalization.

Reduction Reactions

The nitro and carbonyl groups are susceptible to reduction:

a. Nitro Group Reduction

b. Carboxamide Reduction

-

Reagents : Lithium aluminum hydride ().

-

Product : Corresponding amine derivatives (e.g., ).

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

a. Nucleophilic Aromatic Substitution

-

Example : Reaction with thiosemicarbazide in yields 2-[5-amino-1,3,4-thiadiazole-2-yl]-9(10H)-acridone .

b. Electrophilic Substitution

-

Nitration : Nitric acid () in introduces nitro groups at C-2 .

-

Halogenation : Chlorine/bromine in acidic media adds halogens to the aromatic ring.

Amidation and Hydrolysis

The carboxamide group participates in acid/base-mediated transformations:

a. Hydrolysis

b. Amidation

-

Reagents : Amines in presence of coupling agents (e.g., carbodiimides).

-

Application : Synthesis of N-substituted derivatives for drug discovery .

Enzymatic Metabolism

Key Pathway :

-

AO-Catalyzed Oxidation :

-

Hydride Transfer Mechanism :

Reaction Optimization and Sustainability

Comparative Reactivity

| Position | Reaction Type | Energy Barrier (kJ/mol) |

|---|---|---|

| C-9 | Oxidation | 153.7 |

| C-7 | Nitration | 170.0–190.0 |

| C-6 | Nucleophilic Sub. | N/A |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

9(10H)-Acridone carboxamide has been extensively studied for its antitumor and antimicrobial properties. Research indicates that this compound can inhibit bacterial growth and exhibit antifungal activity, making it a promising candidate for developing new antibiotics.

- Anticancer Activity : Studies have shown that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, combinations of acridone derivatives with established chemotherapeutics like Temozolomide have demonstrated synergistic effects in treating glioma, particularly in drug-resistant tumor populations .

- Mechanism of Action : The compound's mechanism involves intercalation with DNA and inhibition of specific enzymes, leading to disrupted cellular processes that are crucial for cancer cell survival .

Drug Development

Research has focused on synthesizing novel derivatives of this compound to enhance its efficacy as an anticancer agent. Notably, N-substituted acridone-2-carboxamide derivatives have shown promising results against breast cancer cell lines, with some compounds exhibiting IC50 values as low as 4.72 μM .

- Case Study : A study evaluated the anti-cancer activity of several N-substituted derivatives against MCF-7 and MDA-MB-231 cell lines. Compounds were identified that effectively inhibited AKT kinase activity, a critical pathway in cancer progression .

The biological activities of this compound extend beyond anticancer effects. It has also been investigated for:

- Antiviral Properties : Some studies suggest potential antiviral applications, although further research is needed to confirm these effects .

- Antimalarial Activity : Certain derivatives have shown effectiveness against malaria parasites, indicating a broader scope of therapeutic potential .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the amidation of acridone derivatives using coupling agents under mild conditions. This process allows for high yields and purity, which are essential for further applications in drug development.

Table: Summary of Key Biological Activities

Wirkmechanismus

The mechanism of action of 9(10H)-Acridone carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with proteins, inhibiting their activity and leading to therapeutic effects. Additionally, the acridone core can intercalate with DNA, disrupting cellular processes and exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acridone: The parent compound of 9(10H)-Acridone carboxamide, known for its fluorescent properties.

Carboxamide Derivatives: Compounds with similar carboxamide groups, such as benzamide and nicotinamide, which also exhibit biological activities

Uniqueness

This compound is unique due to its combined acridone and carboxamide functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Biologische Aktivität

9(10H)-Acridone carboxamide is a heterocyclic compound belonging to the acridone family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features an acridone core with a carboxamide functional group, which is crucial for its biological interactions. The compound's ability to form hydrogen bonds enhances its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to:

- Intercalation with DNA : The acridone core can intercalate between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : The carboxamide group allows for hydrogen bonding with active sites of enzymes, inhibiting their function. Notably, it has been identified as an inhibitor of AKT kinase, a critical player in cancer cell survival and proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluating N-substituted acridone derivatives reported that certain compounds showed potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values as low as 4.72 μM for the most effective derivative . The mechanism involves the inhibition of AKT kinase, leading to reduced cell proliferation.

Table 1: Anticancer Activity of Acridone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8f | MCF-7 | 4.72 |

| 8f | MDA-MB-231 | 5.53 |

| 7f | MCF-7 | 5.38 |

| 8d | MDA-MB-231 | N/A |

Antimicrobial Activity

Acridone derivatives, including this compound, have shown broad-spectrum antimicrobial activity. Studies indicate that these compounds can inhibit bacterial growth and exhibit antifungal properties . Notably, acridone derivatives have been tested against various pathogens, revealing their potential as therapeutic agents in treating infections.

Table 2: Antimicrobial Activity Overview

| Pathogen | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Candida albicans | Antifungal | |

| Escherichia coli | Bacteriostatic |

Case Studies

- Inhibition of AKT Kinase : A study focused on the synthesis and evaluation of N-substituted acridone derivatives highlighted that compounds with specific structural modifications exhibited potent AKT inhibition. Compound 8f was identified as a promising candidate for further development in breast cancer therapy due to its low IC50 values against cancer cell lines .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of acridone derivatives containing oxadiazole moieties. Results indicated that these derivatives significantly inhibited bacterial growth, suggesting their potential use in developing new antimicrobial agents .

- Fluorescent Probes : Research has also explored the use of acridone derivatives as fluorescent probes in biological systems, demonstrating their versatility beyond traditional therapeutic applications .

Eigenschaften

IUPAC Name |

9-oxo-10H-acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-14(18)10-6-3-5-9-12(10)16-11-7-2-1-4-8(11)13(9)17/h1-7H,(H2,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRRBLDAEWEWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191208 | |

| Record name | 9(10H)-Acridone carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37760-72-8 | |

| Record name | 9(10H)-Acridone carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037760728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9(10H)-Acridone carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9-oxo-10H-acridine-4-carboxamide in pharmacological research?

A1: While 9-oxo-10H-acridine-4-carboxamide itself isn't directly studied in the provided research, it forms a key structural component of N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide (GF120918). GF120918 is a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), both efflux transporters influencing drug distribution. [, ] Understanding GF120918's interaction with these transporters helps researchers study drug penetration into the central nervous system and peripheral nerves.

Q2: Does the presence of P-gp inhibitors like GF120918 significantly affect the brain penetration of anti-HIV drugs like Abacavir?

A3: Research suggests that while GF120918 can inhibit P-gp, its impact on Abacavir's brain penetration might not be the sole determining factor. Studies show that while GF120918 increased Abacavir plasma concentrations, the brain/plasma concentration ratios increased with P-gp inhibitors in both wild-type and Bcrp1-/- mice. [] This indicates that while P-gp plays a role, other factors and transporters likely contribute to Abacavir's brain distribution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.